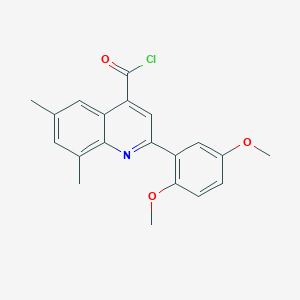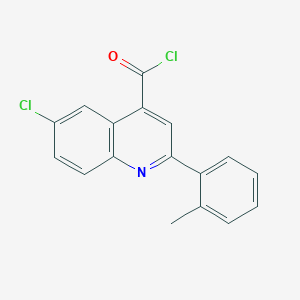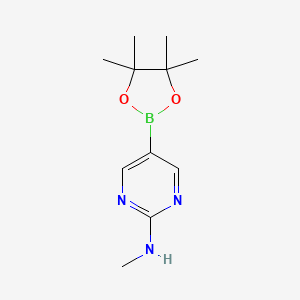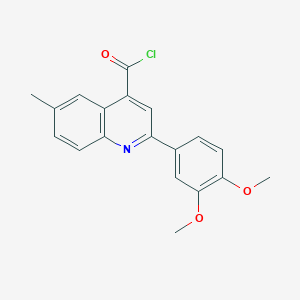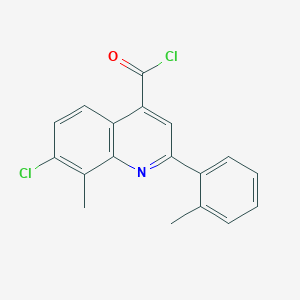
7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H13Cl2NO and a molecular weight of 330.21 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride consists of a quinoline core, which is a benzene ring fused with a pyridine moiety . The compound also contains chloro, methyl, and carbonyl chloride functional groups .Applications De Recherche Scientifique
Nuclear Magnetic Resonance Spectroscopic Studies
- The proton and carbon-13 nuclear magnetic resonance (NMR) spectra of chloroquine, a compound structurally related to 7-chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride, have been examined. This study highlighted the role of ammonium chloride with the chloro atom of the quinoline ring in chloroquine, which may be relevant for similar compounds (Kosugi, Yamura, & Furuya, 1990).
Synthesis of Quinoline Derivatives
- Research into the reaction of quinoline derivatives with isoxazole has been conducted. The products included various substituted quinolines, showcasing the versatility of quinoline chemistry and its potential relevance to the synthesis of related compounds (Yamanaka, Egawa, & Sakamoto, 1978).
Ring Transformations in Benzazepines
- Studies on the reactions of benzazepines with phosphoryl chloride, which can include similar chloroquinoline structures, showed novel ring transformations. These findings contribute to understanding the reactivity of complex quinoline structures (Stringer et al., 1984).
Synthesis and Oxidation Studies of Quinolines
- Synthesis and oxidation of various imidazo and pyrimido quinolines, including chloro-substituted quinolines, were investigated. This research aids in understanding the synthesis pathways and oxidation behavior of chloroquinolines (Kwon & Isagawa, 1973).
Hydrazone and Pyrazoloquinoline Derivatives Study
- Research on hydrazone and pyrazoloquinoline derivatives, including those derived from chloroquinolines, reveals their potential biological activities. This area of study is important for developing new pharmaceutical compounds (Kumara et al., 2016).
Dioxoloquinolinones Synthesis
- The synthesis of dioxoloquinolinones, involving chlorothienoquinolines, demonstrates the chemical transformations and potential applications of chloroquinoline derivatives in medicinal chemistry (Gakhar, Kaur, & Gupta, 1995).
Propriétés
IUPAC Name |
7-chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-5-3-4-6-12(10)16-9-14(18(20)22)13-7-8-15(19)11(2)17(13)21-16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNAOUDIBCYZLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169567 | |
| Record name | 7-Chloro-8-methyl-2-(2-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160263-56-8 | |
| Record name | 7-Chloro-8-methyl-2-(2-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-methyl-2-(2-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



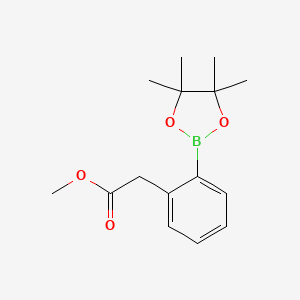
![Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate](/img/structure/B1420540.png)
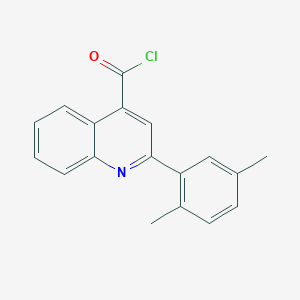
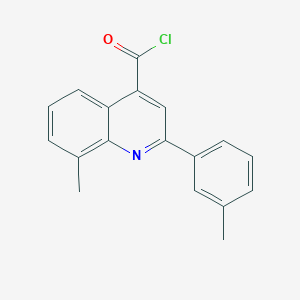
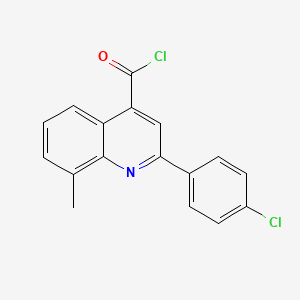
![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}acetamide](/img/structure/B1420545.png)

